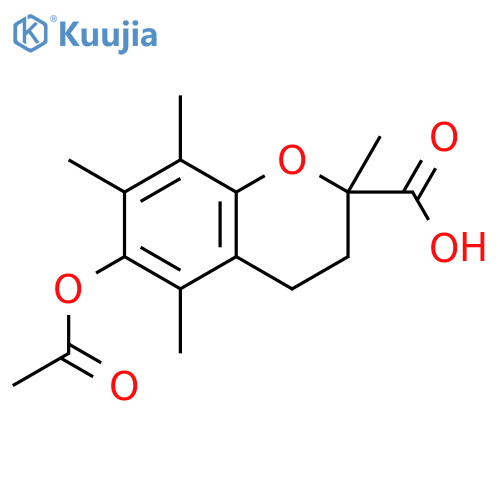Cas no 122005-20-3 (6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid)

122005-20-3 structure
商品名:6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-carboxylic acid,6-(acetyloxy)-3,4-dihydro-2,5,7,8-tetramethyl-
- CHEMBL240423
- (+/-)-6-acetoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
- (+/- )-6-acetoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
- CUHJERIEOYEEOS-UHFFFAOYSA-N
- 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
- (+/-)-6-acetoxy-2-carboxy-2,5,7,8-tetramethylchroman
- (+/-) -6-acetoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
- (+/-)-6-acetoxy-2,5,7,8-tetramethylchroman-2 -carboxylic acid
- 3,4-dihydro-6-acetoxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid
- (6-acetoxy-2,5,7,8-tetramethylchroman-2-yl)carboxylic acid
- 6-acetoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
- 122005-20-3
- SCHEMBL2059457
-
- インチ: InChI=1S/C16H20O5/c1-8-9(2)14-12(10(3)13(8)20-11(4)17)6-7-16(5,21-14)15(18)19/h6-7H2,1-5H3,(H,18,19)
- InChIKey: CUHJERIEOYEEOS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC(=O)C)C
計算された属性
- せいみつぶんしりょう: 292.13107373g/mol
- どういたいしつりょう: 292.13107373g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 72.8Ų
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A997120-500mg |
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid |
122005-20-3 | 500mg |
$ 1378.00 | 2023-04-19 | ||
| TRC | A997120-250mg |
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid |
122005-20-3 | 250mg |
$ 775.00 | 2023-04-19 | ||
| TRC | A997120-50mg |
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid |
122005-20-3 | 50mg |
$ 173.00 | 2023-04-19 |
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
122005-20-3 (6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) 関連製品
- 53188-07-1(Trolox)
- 135806-59-6((S)-6-Methoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
